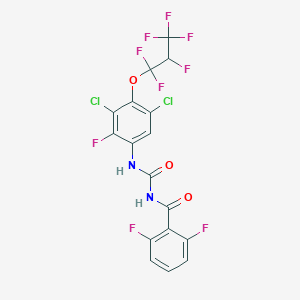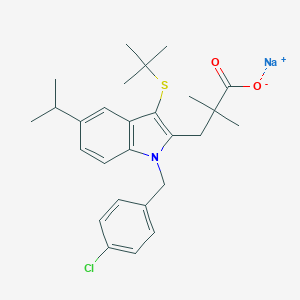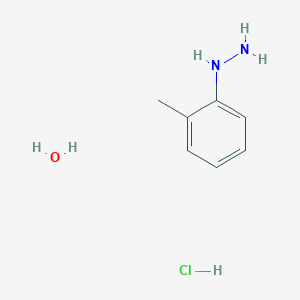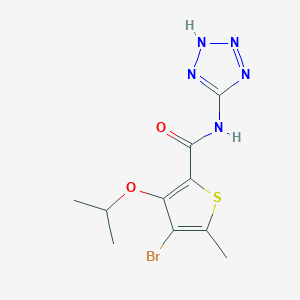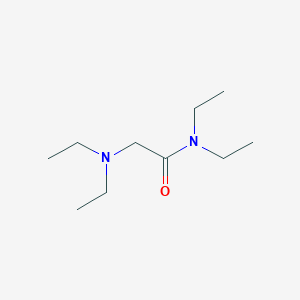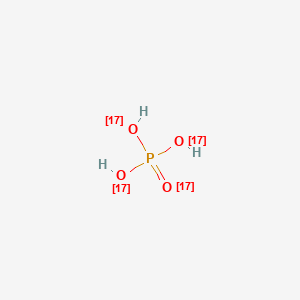
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, also known as BML-210, is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases. This compound is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide exerts its effects by inhibiting the activity of certain enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which are involved in various cellular processes such as gene expression, cell proliferation, and tissue remodeling. By inhibiting these enzymes, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide can modulate various signaling pathways and cellular processes, leading to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to have various biochemical and physiological effects such as reducing the production of inflammatory cytokines, inhibiting the growth of tumor cells, protecting neurons from damage, and improving cognitive function. These effects are mediated by its ability to modulate various signaling pathways and cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its ability to selectively inhibit certain enzymes without affecting others, which can help in studying the specific role of these enzymes in various cellular processes. However, one of the limitations of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide is its low solubility in water, which can make it difficult to use in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide. One of the areas of interest is its potential therapeutic benefits in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the precise mechanism of action of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide involves the reaction of 5-chloro-4-(dimethylamino)-2-methoxybenzoic acid with N-(4-bromobenzyl)-morpholine in the presence of a base such as potassium carbonate. The reaction yields the intermediate N-((4-bromobenzyl)-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide, which is then treated with palladium on carbon to obtain N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to inhibit the growth of tumor cells by blocking the activity of certain enzymes that are involved in cell proliferation. In inflammation, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to reduce the production of inflammatory cytokines, which are responsible for the inflammatory response. In neurodegenerative disorders, N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide has been shown to protect neurons from damage and improve cognitive function.
Propiedades
Número CAS |
112885-55-9 |
|---|---|
Nombre del producto |
N-((4-Benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Fórmula molecular |
C22H28ClN3O3 |
Peso molecular |
417.9 g/mol |
Nombre IUPAC |
N-[(4-benzylmorpholin-2-yl)methyl]-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
InChI |
InChI=1S/C22H28ClN3O3/c1-25(2)20-12-21(28-3)18(11-19(20)23)22(27)24-13-17-15-26(9-10-29-17)14-16-7-5-4-6-8-16/h4-8,11-12,17H,9-10,13-15H2,1-3H3,(H,24,27) |
Clave InChI |
QCXZYQRKSBPMJO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
SMILES canónico |
CN(C)C1=C(C=C(C(=C1)OC)C(=O)NCC2CN(CCO2)CC3=CC=CC=C3)Cl |
Sinónimos |
4-BMMCDB N-((4-benzyl-2-morpholinyl)methyl)-5-chloro-4-(dimethylamino)-2-methoxybenzamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



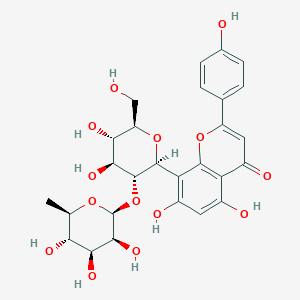
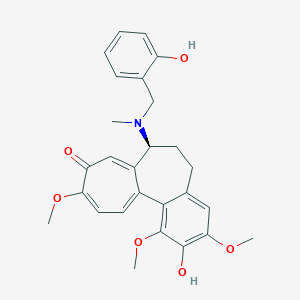
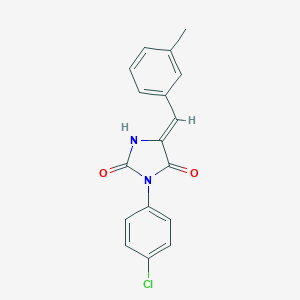
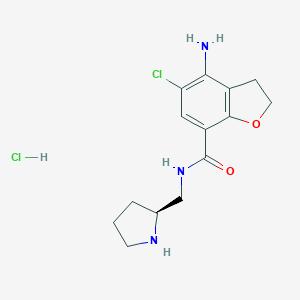
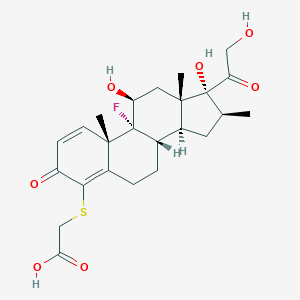
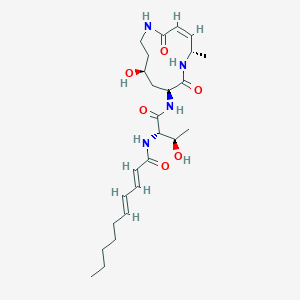
![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)
